5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a fluorinated derivative of the tetrahydroisoquinoline scaffold, characterized by a fluorine atom at the 5-position and a carboxylic acid group at the 3-position.
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-3,9,12H,4-5H2,(H,13,14) |
InChI Key |
ZRKIONVKOBMQQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=C1C(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pictet–Spengler Cyclization as Core Reaction
The fundamental step in the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, including the 5-fluoro substituted analog, is the Pictet–Spengler cyclization. This involves the reaction of a phenylalanine derivative with formaldehyde or paraformaldehyde in the presence of strong acids such as sulfuric acid, hydrobromic acid, or trifluoroacetic acid. The reaction proceeds via iminium ion formation followed by intramolecular electrophilic aromatic substitution, yielding the tetrahydroisoquinoline ring system.
Detailed Preparation Methods
Cyclization of 5-Fluoro-Phenylalanine Derivatives
A patented method (EP0636612A1) describes the preparation of tetrahydroisoquinoline-3-carboxylic acid derivatives by reacting phenylalanine derivatives with formaldehyde in acidic media. Applying this to 5-fluoro-phenylalanine:
- Starting material : 5-fluoro-L-phenylalanine or its ester.
- Reagents : Paraformaldehyde or formaldehyde, sulfuric acid or hydrobromic acid.
- Conditions : Reaction temperature maintained between 50°C and 80°C, reaction time from 3 to 12 hours.
- Workup : The reaction mixture is cooled (often ice-cooled) to crystallize the product, which is then filtered, washed, and purified by recrystallization or chromatography.
- Outcome : The 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is obtained as a free acid or as a salt, depending on the neutralization step.
This process avoids formation of mutagenic by-products and is scalable for industrial synthesis.
Esterification and Salt Formation
In some protocols, the phenylalanine derivative is first converted to an alkyl ester (e.g., methyl or ethyl ester) to improve solubility and reaction control. After cyclization, the ester can be hydrolyzed to the free acid.
- Cyclization in trifluoroacetic acid : Using trifluoroacetic acid as solvent and paraformaldehyde as aldehyde source, the esterified phenylalanine derivative undergoes cyclization at room temperature or under reflux (6–7 hours) to yield the tetrahydroisoquinoline ester.
- Hydrolysis : Subsequent saponification with sodium hydroxide or sodium bicarbonate converts the ester to the free acid.
- Purification : Acidification with sulfuric acid precipitates the free acid, which is isolated by filtration and drying.
Fluorinated Derivative Synthesis via Modified Pictet–Spengler Cyclization
A recent study (2022) describes the synthesis of fluorinated tetrahydroisoquinoline derivatives starting from fluorinated tyrosine analogs. The method involves:
- Starting material : Commercially available 5-fluoro-D/L-tyrosines or 5-fluoro-phenylalanine derivatives.
- Cyclization : Treatment with paraformaldehyde in the presence of hydrobromic acid and trifluoroacetic acid, following a modified Pictet–Spengler reaction.
- Reaction monitoring : Thin-layer chromatography is used to monitor reaction progress.
- Purification : The product is isolated as hydrobromide salts and further purified by recrystallization or chromatography.
- Advantages : This method allows regioselective fluorination and high yields of the fluorinated tetrahydroisoquinoline-3-carboxylic acid derivatives.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Acid Catalyst | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pictet–Spengler cyclization with sulfuric acid (EP0636612A1) | 5-Fluoro-phenylalanine | Sulfuric acid or hydrobromic acid | 50–80°C | 3–12 hours | 70–80 (typical) | Scalable, avoids mutagenic by-products |
| Esterification and cyclization in trifluoroacetic acid (EP0578163A1) | 5-Fluoro-phenylalanine methyl ester | Trifluoroacetic acid | Room temp to reflux (~80°C) | 6–20 hours | ~72 | Ester intermediate; hydrolysis needed |
| Modified Pictet–Spengler with hydrobromic acid and trifluoroacetic acid (2022 study) | 5-Fluoro-D/L-tyrosine derivatives | Hydrobromic acid, trifluoroacetic acid | Room temp to reflux | 6–12 hours | High (not quantified) | Regioselective; allows fluorine introduction |
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its interactions with various biological targets. It is used in the design of enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is explored for its potential therapeutic effects. It is investigated as a candidate for the treatment of neurological disorders and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique fluorinated structure imparts desirable properties to the final products .
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it has been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Fluorine Position and Electronic Effects
- 5-F vs. 6-F Substitution: The position of fluorine significantly impacts electronic properties.
- Salt Forms : The hydrochloride salt of the 6-fluoro analog () enhances aqueous solubility, a critical factor in drug formulation. The free carboxylic acid in the target compound may offer greater versatility in synthetic modifications.
Functional Group Modifications
- Amino and Sulfonyl Groups: The 5-amino-2-methanesulfonyl analog () introduces hydrogen-bonding capabilities and steric bulk, which could improve target selectivity but reduce membrane permeability compared to the fluorine-substituted compound.
- Methoxy Groups : The 6,7-dimethoxy derivative () demonstrates how electron-donating substituents can modulate ring reactivity, contrasting with the electron-withdrawing fluorine in the target compound.
Biological Activity
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS Number: 1391008-37-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic implications.
The molecular formula of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is with a molecular weight of 195.19 g/mol. The compound features a tetrahydroisoquinoline structure, which is known for its diverse pharmacological effects.
| Property | Value |
|---|---|
| CAS Number | 1391008-37-9 |
| Molecular Formula | C₁₀H₁₀FNO₂ |
| Molecular Weight | 195.19 g/mol |
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV-1. For instance, research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant inhibition of HIV-1 integrase with IC50 values in the low micromolar range. Specifically, some derivatives have shown IC50 values as low as 0.19 µM to 3.7 µM against HIV-1 integrase .
The mechanism by which 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits its antiviral activity may involve the inhibition of key viral enzymes essential for replication. This is evidenced by structural analogs that disrupt the strand transfer process during viral integration. The presence of fluorine in the structure enhances the compound's bioactivity and selectivity towards target enzymes .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiviral Activity : A study demonstrated that certain isoquinoline derivatives possess notable antiviral properties against HIV-1 integrase. The results indicated that modifications in the N-substituent groups significantly affected both inhibition potency and antiviral activity .
- Cytotoxicity Evaluation : While evaluating the cytotoxic effects of these compounds in cell cultures, it was observed that some derivatives exhibited high cytotoxicity alongside their antiviral effects, limiting their therapeutic application .
- Synthesis and Structure-Activity Relationship (SAR) : A comprehensive review discussed various synthetic routes to obtain tetrahydroisoquinoline derivatives and their corresponding biological activities. The SAR analysis revealed that specific functional groups significantly influence the biological efficacy of these compounds .
Summary of Research Findings
The following table summarizes key findings from recent studies on 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
